molecular formula C15H14BrNO5S B4645059 N-(1,3-benzodioxol-5-ylmethyl)-3-bromo-4-methoxybenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-3-bromo-4-methoxybenzenesulfonamide

Cat. No.: B4645059
M. Wt: 400.2 g/mol
InChI Key: PHMFXGYVAIRACS-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-bromo-4-methoxybenzenesulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole moiety, a bromine atom, and a methoxy group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-bromo-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of a benzodioxole derivative, followed by sulfonamide formation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like palladium in a cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Industrial methods also focus on minimizing by-products and ensuring the purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-bromo-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for cross-coupling, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom, while coupling reactions can introduce new aromatic or heteroaromatic groups.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-bromo-4-methoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-bromo-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, its potential anticancer activity could involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a benzodioxole moiety, a bromine atom, and a methoxy group. This combination imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-bromo-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO5S/c1-20-13-5-3-11(7-12(13)16)23(18,19)17-8-10-2-4-14-15(6-10)22-9-21-14/h2-7,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMFXGYVAIRACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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